![molecular formula C25H21FN4O2 B11036028 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11036028.png)
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, often referred to as Compound A , is a complex organic molecule with a fused heterocyclic structure. Let’s break down its name:
N-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group attached to the nitrogen atom.
4-(4-methoxyphenyl): Refers to a methoxy-substituted phenyl group at the 4-position.
2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide: Describes the core structure, which combines features of pyrimidine, benzimidazole, and carboxamide.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound A, but one common approach involves the condensation of appropriate precursors. For example:
- The intermediate undergoes cyclization with 2-methyl-4,6-dioxo-1,4-dihydropyrimidine to form Compound A.
Condensation of 4-aminobenzimidazole: with yields an intermediate.
Industrial Production:: In industry, Compound A is synthesized using efficient and scalable methods. These processes often involve high-yielding reactions and optimized conditions to meet production demands.
Chemical Reactions Analysis
Compound A participates in various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding amine.
Substitution: Halogenation or other substitution reactions occur at the phenyl rings. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogen sources (e.g., Br₂).
Major products:
Carboxylic acid derivative: Formed upon oxidation.
Amine derivative: Resulting from reduction.
Scientific Research Applications
Compound A finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular targets.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. studies suggest that Compound A may interact with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its exact targets and pathways.
Comparison with Similar Compounds
Compound A stands out due to its fused heterocyclic structure, combining features from both pyrimidine and benzimidazole. Similar compounds include:
Benzimidazoles: Share the benzimidazole core but lack the pyrimidine moiety.
Pyrimidines: Lack the benzimidazole ring system.
Carboxamides: May have similar functional groups but lack the fused heterocyclic structure.
Properties
Molecular Formula |
C25H21FN4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21FN4O2/c1-15-22(24(31)28-18-11-9-17(26)10-12-18)23(16-7-13-19(32-2)14-8-16)30-21-6-4-3-5-20(21)29-25(30)27-15/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
QPBADGMFHNMSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


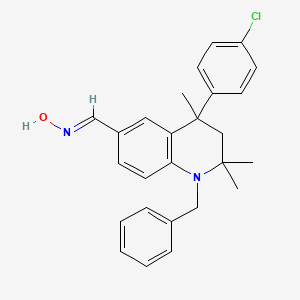
![6-Phenyl-6,12-dihydro-7H-indeno[2,1-C][1,5]benzothiazepine-7-thione](/img/structure/B11035959.png)
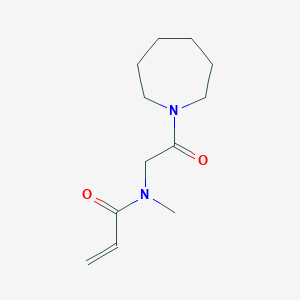
![N-[3-(1H-13-Benzodiazol-2-YL)propyl]prop-2-enamide](/img/structure/B11035968.png)
![methyl 2-(4-methoxyphenyl)-5-(2-morpholinoethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11035970.png)
![2-benzyl-9-ethoxy-5,5,7-trimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11035980.png)
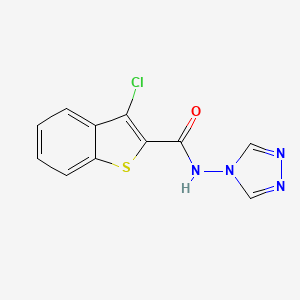
![2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11036007.png)

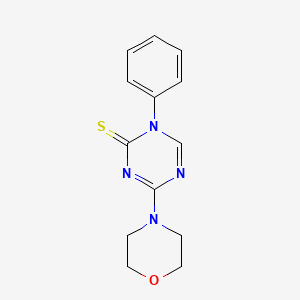
![8-chloro-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036026.png)
![2-[(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11036034.png)
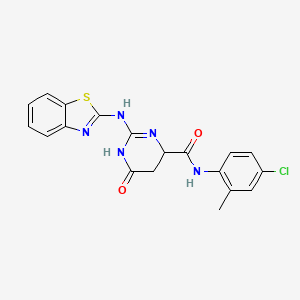
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11036051.png)
